(3-chloro-4-methoxybenzyl)ethylamine

Description

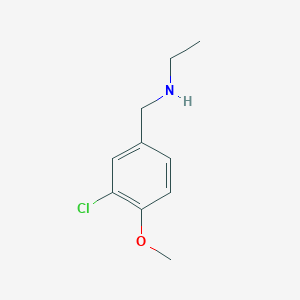

(3-Chloro-4-methoxybenzyl)ethylamine is a substituted benzylamine derivative characterized by a chloro group at the 3-position and a methoxy group at the 4-position of the benzene ring, attached to an ethylamine backbone.

Properties

IUPAC Name |

N-[(3-chloro-4-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-3-12-7-8-4-5-10(13-2)9(11)6-8/h4-6,12H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTZESSXUMHSJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=C(C=C1)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes can be contextualized by comparing it to related derivatives, as cataloged in . Key analogs include:

| Compound Name | Substituents | Molecular Weight (g/mol) | LogP<sup>*</sup> | Key Properties/Applications |

|---|---|---|---|---|

| (3-Chloro-4-methoxybenzyl)ethylamine | 3-Cl, 4-OCH3 | ~215.7 | ~2.1 | High lipophilicity; potential CNS activity |

| (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine (BP 2329) | 3-F, 4-OCH3 | 183.2 | ~1.8 | Reduced steric bulk; improved solubility |

| (S)-1-(3-Methoxyphenyl)ethylamine (BP 2331) | 3-OCH3 | 167.2 | ~1.5 | Lower polarity; limited metabolic stability |

| (S)-1-(4-Bromophenyl)ethanol (BP 2333) | 4-Br | 217.1 | ~2.3 | Higher halogen electronegativity; synthetic intermediate |

<sup>*</sup>LogP values estimated via substituent contribution models.

Substituent Effects on Physicochemical Properties

- Chloro vs. Fluoro (BP 2329) : The chloro substituent in this compound increases molecular weight and lipophilicity (LogP ~2.1) compared to the fluoro analog (LogP ~1.8). Chlorine’s larger atomic radius and polarizability may enhance membrane permeability but reduce aqueous solubility .

- Chloro vs.

- Bromine (BP 2333) : The 4-Br substituent in BP 2333 increases LogP (~2.3) and steric hindrance, which may influence receptor binding kinetics compared to the chloro-methoxy derivative.

Analytical Challenges

Chromatographic separation of ethylamine derivatives, as noted in , is complicated by substituent-driven polarity differences. For instance, this compound’s retention time would likely exceed that of BP 2331 due to its higher LogP, but overlap with brominated analogs (e.g., BP 2333) might require specialized columns for resolution.

Q & A

Q. What are the established synthetic routes for (3-chloro-4-methoxybenzyl)ethylamine?

The synthesis typically involves three key steps:

Chlorination : 4-Methoxybenzaldehyde is treated with sulfuryl chloride (SO₂Cl₂) to yield 3-chloro-4-methoxybenzaldehyde (CMB) .

Reductive Amination : CMB undergoes reductive amination using formamide and formic acid to form N-(3-chloro-4-methoxybenzyl)formamide (CMBF). Sodium triacetoxyborohydride (NaBH(OAc)₃) or similar reagents are often employed for this step .

Hydrochloride Salt Formation : CMBF is hydrolyzed with hydrochloric acid (HCl) in ethanol to produce the final hydrochloride salt .

Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts like unreacted MBA (4-methoxybenzylamine) .

Q. What analytical methods are recommended for characterizing this compound?

A multi-technique approach ensures purity and structural confirmation:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., chloro and methoxy groups on the phenyl ring) .

- HPLC/UPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity and quantify impurities .

- Melting Point Analysis : Compare observed melting points with literature values (e.g., >250°C for the hydrochloride salt) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., 293.79 g/mol for the hydrochloride form) .

Advanced Research Questions

Q. How can impurities in this compound be identified and quantified?

Impurities often arise during synthesis or storage. A validated UPLC method is effective:

- Sample Preparation : Hydrolyze the compound under basic conditions (e.g., NaOH at 60°C) to isolate degradation products like 4-((3-chloro-4-methoxybenzyl)amino)pyrimidine derivatives .

- Chromatographic Conditions : Use a C18 column with a gradient mobile phase (water/acetonitrile + 0.1% formic acid). Detect impurities at ~220–280 nm .

- Statistical Validation : Calculate limits of detection (LOD) and quantification (LOQ) for critical impurities (e.g., unreacted intermediates) .

Q. What strategies improve the compound’s stability in aqueous solutions?

Stability studies should evaluate:

- pH Dependence : Test buffered solutions (pH 2–9) at 25°C and 40°C. The compound is prone to oxidation at alkaline pH, forming aldehydes (e.g., 3-chloro-4-methoxybenzaldehyde) .

- Light Sensitivity : Conduct accelerated degradation under UV light (e.g., ICH Q1B guidelines) to identify photolytic byproducts .

- Excipient Compatibility : Co-solvents like ethanol or cyclodextrins can enhance solubility and reduce hydrolysis .

Q. How can derivatization enhance its utility in biological assays?

Derivatization strategies include:

- Amide Formation : React the amine group with activated carboxylic acids (e.g., EDCI/HOBt-mediated coupling) to create probes for enzyme inhibition studies .

- Fluorescent Tagging : Attach dansyl chloride or FITC for tracking cellular uptake via fluorescence microscopy .

- Biotinylation : Introduce biotin tags for pull-down assays to identify protein binding partners .

Q. What computational tools predict its metabolic fate in biological systems?

Leverage in silico models to guide experimental design:

- ADMET Prediction : Software like SwissADME or ADMETLab estimates metabolic hotspots (e.g., demethylation of the methoxy group) .

- Docking Studies : Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) predicts phase I metabolism pathways .

- In Vitro Validation : Use liver microsomes or hepatocytes to confirm predicted metabolites (e.g., hydroxylated derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.